molecular formula C5H5NO3S B1611905 2-Methoxy-1,3-thiazole-5-carboxylic acid CAS No. 716362-09-3

2-Methoxy-1,3-thiazole-5-carboxylic acid

Cat. No. B1611905
M. Wt: 159.17 g/mol
InChI Key: GXPOIOYVYNLHLX-UHFFFAOYSA-N
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Description

2-Methoxy-1,3-thiazole-5-carboxylic acid is a chemical compound with the molecular weight of 159.17 . The thiazole ring in this compound consists of sulfur and nitrogen, which allows the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties .


Molecular Structure Analysis

The InChI code for 2-Methoxy-1,3-thiazole-5-carboxylic acid is 1S/C5H5NO3S/c1-9-5-6-2-3 (10-5)4 (7)8/h2H,1H3, (H,7,8) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.

It has a boiling point of 320.1±34.0 C at 760 mmHg .

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While the specific future directions for 2-Methoxy-1,3-thiazole-5-carboxylic acid are not detailed in the search results, thiazole compounds in general have been an important heterocycle in the world of chemistry for many decades . They contribute to the development of various drugs and biologically active agents , suggesting potential future research directions in these areas.

properties

IUPAC Name

2-methoxy-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c1-9-5-6-2-3(10-5)4(7)8/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPOIOYVYNLHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586181
Record name 2-Methoxy-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1,3-thiazole-5-carboxylic acid

CAS RN

716362-09-3
Record name 2-Methoxy-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=716362-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-1,3-thiazole-5-carboxylic acid
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Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-chlorothiazole-5-carboxylate (100 mg, 0.455 mmol) in MeCN (880 μl) and MeOH (880 ul) was added 5.4M NaOMe in MeOH (337 μl, 1.821 mmol) followed by 2M NaOH (881 μl, 1.762 mmol). The reaction mixture was heated to 80° C. overnight and, after cooling to RT, the mixture was evaporated under reduced pressure. The residue was acidified with a minimal volume of 6M aqueous hydrochloric acid. The resulting precipitate was filtered, washed with water and dried in a high vacuum oven overnight to afford the title compound;
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
880 μL
Type
solvent
Reaction Step One
Name
Quantity
880 μL
Type
solvent
Reaction Step One
Name
Quantity
337 μL
Type
solvent
Reaction Step One
Name
Quantity
881 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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